Slf-CR
Description
Structure
2D Structure
Properties
Molecular Formula |
C64H63N7O14S2 |
|---|---|
Molecular Weight |
1218.4 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[[1-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]-4-sulfonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C64H63N7O14S2/c1-6-64(2,3)61(73)62(74)71-33-12-11-20-52(71)63(75)85-53(31-21-39-22-32-54(82-4)55(34-39)83-5)42-14-13-15-45(35-42)84-38-58(72)66-60-49-19-10-8-17-47(49)57(87(79,80)81)37-51(60)70-68-44-29-25-41(26-30-44)40-23-27-43(28-24-40)67-69-50-36-56(86(76,77)78)46-16-7-9-18-48(46)59(50)65/h7-10,13-19,22-30,32,34-37,52-53H,6,11-12,20-21,31,33,38,65H2,1-5H3,(H,66,72)(H,76,77,78)(H,79,80,81) |
InChI Key |
MSHLWZSPCBMGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)O)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)N=NC8=C(C9=CC=CC=C9C(=C8)S(=O)(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Slf Cr and Its Analogs
Conventional and Established Synthesis Routes for Slf-CR
The initial and most established synthesis of this compound, as reported by Gestwicki, Crabtree, and Graef in 2004, follows a convergent strategy. This approach involves the separate synthesis of the two primary components, the Congo Red derivative and the synthetic FKBP ligand, followed by their covalent coupling.
The synthesis of the Congo Red moiety typically begins with the diazotization of a benzidine (B372746) derivative, followed by a coupling reaction with a naphthylamine sulfonic acid derivative. To facilitate linkage to the SLF moiety, the Congo Red structure is modified to incorporate a reactive handle, commonly an amine or a carboxylic acid. This is often achieved by using a functionalized benzidine derivative as the starting material.
The final and critical step in the conventional synthesis of this compound is the coupling of the modified Congo Red and SLF moieties. This is typically achieved through standard amide bond formation protocols. Common coupling reagents used in this step include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of activators such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). The reaction conditions, including solvent, temperature, and stoichiometry, are carefully optimized to ensure high coupling efficiency and to minimize side reactions.
Table 1: Overview of Conventional Synthesis Steps for this compound
| Step | Description | Key Reagents and Conditions |
| 1a | Synthesis of modified Congo Red derivative | Diazotization of a functionalized benzidine, followed by coupling with a naphthylamine sulfonic acid derivative. |
| 1b | Synthesis of the Synthetic Ligand for FKBP (SLF) | Multi-step synthesis involving the construction of a stereochemically defined pipecolic acid core. |
| 2 | Amide Bond Formation | Coupling of the modified Congo Red and SLF moieties using reagents like EDC/NHS or HATU in a suitable solvent (e.g., DMF). |
Emerging and Sustainable Synthesis Strategies for this compound
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in pharmaceutical and medicinal chemistry. These emerging strategies, grounded in the principles of green chemistry, offer promising alternatives to the conventional synthesis of complex molecules like this compound.
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several approaches, including the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents.
For the Congo Red component, greener approaches to azo dye synthesis are being explored. These include the use of solid-supported catalysts and solvent-free reaction conditions, which can minimize the use of volatile organic compounds and simplify product purification. For the SLF moiety, biocatalysis and the use of enzymes to perform key stereoselective transformations are promising green alternatives to traditional chemical methods.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer a powerful tool for improving the efficiency and sustainability of this compound synthesis. In the context of the final coupling step, the development of catalytic amide bond formation reactions is of particular interest. Traditional amide coupling reagents are often used in stoichiometric amounts, leading to significant waste. Catalytic methods, using transition metals or organocatalysts, can facilitate this transformation with high efficiency and atom economy.
Solvent-Free and Alternative Media in this compound Reactions
A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. For the synthesis of this compound, this can be addressed by exploring solvent-free reaction conditions or the use of more benign alternative media.
Mechanochemistry, which involves conducting reactions by grinding solids together in the absence of a solvent, has emerged as a powerful technique for a variety of organic transformations. This approach could potentially be applied to the synthesis of the Congo Red component or even the final coupling step. Additionally, the use of alternative solvents such as water, ionic liquids, or supercritical fluids is being investigated for various steps in the synthesis of complex bioactive molecules, offering potential avenues for a more sustainable production of this compound.
Table 2: Comparison of Conventional vs. Green Approaches for this compound Synthesis
| Synthetic Step | Conventional Approach | Potential Green/Sustainable Approach |
| Azo Dye Synthesis (CR) | Diazotization in acidic aqueous solution. | Solid-supported diazotization, solvent-free grinding methods. |
| Amide Coupling (CR-SLF) | Stoichiometric coupling reagents (e.g., EDC, HATU). | Catalytic direct amidation (e.g., using boronic acid catalysts). |
| Solvent Usage | Use of volatile organic solvents (e.g., DMF, DCM). | Solvent-free reactions, use of water or other green solvents. |
Stereoselective and Regioselective Synthesis of this compound Derivatives
The biological activity of this compound and its analogs is highly dependent on their three-dimensional structure. Therefore, the stereoselective and regioselective control during their synthesis is of paramount importance.
The SLF moiety contains multiple stereocenters, and its synthesis requires precise control over their configuration to ensure high-affinity binding to FKBP. This is typically achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. Advances in asymmetric synthesis, such as the development of new chiral catalysts and reagents, are continually providing more efficient and selective routes to complex chiral molecules like SLF.
For the Congo Red component, regioselectivity is a key consideration, particularly when introducing a functional group for linkage to the SLF moiety. The diazotization and coupling reactions must be controlled to ensure that the functional group is introduced at the desired position on the benzidine or naphthylamine rings. The choice of starting materials and reaction conditions plays a crucial role in achieving the desired regioselectivity. The development of regioselective functionalization methods for complex aromatic systems is an active area of research and could lead to more efficient syntheses of diverse this compound analogs.
Flow Chemistry and Continuous Processing in this compound Manufacturing
Flow chemistry, or continuous processing, is a paradigm shift in chemical manufacturing that offers numerous advantages over traditional batch production, including improved safety, better process control, and enhanced scalability. The application of flow chemistry to the synthesis of this compound has the potential to revolutionize its production.
The multi-step synthesis of both the SLF and Congo Red components, as well as their final coupling, can be translated into a continuous flow process. This would involve pumping the reactants through a series of interconnected reactors, where each reactor is optimized for a specific transformation. In-line purification and analysis techniques can be integrated into the flow system to monitor the reaction progress and ensure the quality of the final product.
Theoretical and Computational Investigations of Slf Cr Molecular Systems
Quantum Chemical Characterization of Slf-CR Electronic Structure
Quantum chemical methods, such as ab initio and semi-empirical calculations, are fundamental tools for characterizing the electronic structure of molecules like this compound. These methods can provide detailed information about the molecule's ground state energy, molecular orbital distributions, charge distribution, and dipole moment. Understanding the electronic structure is crucial as it dictates the molecule's reactivity and interactions with its environment and target proteins. For a complex molecule like this compound, composed of covalently linked Congo Red and SLF moieties, quantum chemical calculations can help elucidate how the electronic properties of the individual components are modified upon conjugation. This includes analyzing the electronic transitions responsible for the optical properties of the Congo Red portion and how they might be affected by the linkage to SLF. Furthermore, calculations of electrostatic potential surfaces can reveal regions of positive and negative charge density, which are important for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, with amyloid beta and FKBP. While specific quantum chemical studies on this compound were not found in the immediate search, these methods are routinely applied to molecules of similar complexity to gain insights into their intrinsic electronic properties.
Molecular Dynamics Simulations of this compound Interactions in Condensed Phases
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide dynamic insights into its behavior in a simulated condensed phase environment, such as aqueous solution or in the presence of lipid membranes, which mimic biological conditions. These simulations can explore the conformational flexibility of this compound, the dynamics of the linker connecting the Congo Red and SLF moieties, and how these dynamics influence its ability to bind to both amyloid aggregates and FKBP simultaneously.
MD simulations are particularly valuable for investigating the interactions between this compound and its targets at an atomic level. Simulations can model the binding process of the Congo Red moiety to amyloid beta fibrils or oligomers, revealing preferred binding sites and the nature of the interactions (e.g., pi-pi stacking, hydrogen bonding, hydrophobic interactions). Similarly, MD can simulate the binding of the SLF moiety to FKBP, providing information on the stability of the complex and the conformational changes induced in the protein upon ligand binding.
Furthermore, MD simulations can be used to study the ternary complex formation involving this compound, amyloid beta, and FKBP. These simulations can shed light on how the recruitment of FKBP by this compound influences the dynamics and stability of amyloid aggregates, potentially explaining the mechanism of aggregation inhibition. Studies on other molecules targeting amyloid aggregation have utilized MD simulations to assess the structural destabilization effects and binding free energies of potential inhibitors interacting with amyloid protofibrils. nih.gov While specific MD studies on this compound interacting with amyloid and FKBP in condensed phases were not detailed in the search results, the application of MD to study ligand-protein interactions and protein aggregation dynamics is well-established and highly relevant to understanding this compound's function.
Density Functional Theory (DFT) Studies on this compound Reactivity and Stability
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, particularly useful for larger systems where more computationally expensive ab initio methods are prohibitive. DFT can provide valuable information about the reactivity and stability of this compound. By calculating parameters such as frontier molecular orbitals (HOMO and LUMO energies), ionization potential, electron affinity, and chemical hardness, DFT can help predict the molecule's propensity for chemical reactions.
DFT calculations can also be used to investigate the relative stability of different conformers of this compound and to explore potential reaction pathways, such as metabolic transformations or degradation routes. Analyzing bond dissociation energies and transition states can provide insights into the molecule's chemical stability under various conditions. While the search results did not specifically mention DFT studies on this compound, this method is a standard tool in computational chemistry for characterizing the electronic properties, reactivity, and stability of organic molecules and potential drug candidates. Applying DFT to this compound would provide a deeper understanding of its intrinsic chemical behavior and potential limitations related to its stability and reactivity.
In Silico Modeling of this compound Interactions with Defined Molecular Architectures
In silico modeling encompasses a range of computational techniques used to simulate and analyze biological processes and molecular interactions. For this compound, in silico modeling is crucial for understanding its interactions with its protein targets, namely amyloid beta aggregates and FKBP. This includes techniques such as molecular docking and protein-ligand binding free energy calculations.
Molecular docking can predict the preferred binding poses and affinities of the Congo Red moiety to different forms of amyloid beta (monomers, oligomers, fibrils) and the SLF moiety to the FKBP binding pocket. This provides structural models of the complexes formed. nih.gov In silico screening approaches, which involve virtually screening libraries of compounds against target protein structures, are also relevant here, as they represent a broader application of the principles used to understand how this compound interacts with its targets. nih.govnih.gov
Beyond simple docking, more advanced in silico modeling techniques can be employed to calculate the binding free energies of this compound to its targets, providing a quantitative measure of binding strength. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), utilize snapshots from MD simulations to estimate the free energy of binding. Such calculations can help rationalize experimental binding data and guide the design of improved analogs. The search results highlight the use of in silico screening in the context of identifying protein aggregation inhibitors, demonstrating the relevance of these computational approaches to the field in which this compound is being investigated. nih.govnih.gov
Chemoinformatics and QSAR Approaches for this compound Analog Development
Chemoinformatics involves the use of computational and informational techniques to solve chemical problems. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic approach that develops predictive models correlating chemical structure with biological activity. These approaches are valuable for the rational design and optimization of this compound analogs.
By calculating various molecular descriptors for this compound and a series of its analogs (if synthesized or designed in silico), QSAR models can be built to predict their activity in inhibiting amyloid aggregation or their binding affinity to FKBP. These descriptors can include physicochemical properties (e.g., molecular weight, logP, polar surface area), electronic descriptors (e.g., charges, frontier orbital energies from quantum chemistry), and structural descriptors (e.g., number of rotatable bonds, presence of specific functional groups).
Mechanistic Elucidation of Slf Cr Biological and Material Interactions
Molecular Mechanisms of Slf-CR Action in Cellular and Sub-cellular Systems (In Vitro)
In vitro studies have provided insights into the molecular mechanisms by which this compound exerts its effects, primarily in the context of protein aggregation related to neurodegenerative diseases. This compound has been designed to act via a "Trojan horse" strategy, where the molecule recruits a cellular chaperone, specifically FK506-binding protein (FKBP), to interfere with pathological protein-protein interactions biospace.com. This bifunctional design allows this compound to bind to amyloid-beta (Aβ) aggregates through its Congo Red component while simultaneously recruiting FKBP via the SLF moiety biospace.comportlandpress.com. The resulting this compound-FKBP complex is hypothesized to possess increased steric bulk and potentially altered affinity, enabling it to more effectively block the large contact surface involved in Aβ-Aβ interactions and inhibit the de novo formation of protein aggregates biospace.comportlandpress.com.
Experimental data from thioflavin T assays, which measure amyloid fibrillogenesis, have demonstrated the inhibitory effect of this compound in the presence of FKBP. For instance, SLF–CR combined with FKBP substantially reduced Aβ aggregation portlandpress.com. Furthermore, studies assessing neuronal toxicity have shown that SLF–CR in the presence of FKBP significantly reduces Aβ-induced neuronal death in cultured hippocampal neurons biospace.com. This reduction in neurotoxicity is dependent on the concentration of FKBP, strongly supporting that the drug-mediated recruitment of FKBP is crucial for inhibiting neuronal toxicity portlandpress.com. More potent inhibitors were generated by modifying the linker between the SLF and CR components, with some demonstrating efficacy at nanomolar concentrations in preventing Aβ neurotoxicity, provided FKBP was available biospace.com.
Data from in vitro studies on the inhibition of Aβ aggregation by this compound and related compounds in the presence of FKBP are summarized in the table below:
| Compound | FKBP Concentration | IC₅₀ (Thioflavin T Assay) | Effect on Neuronal Toxicity | Citation |
|---|---|---|---|---|
| SLF–CR | 1 µM | (Average of two experiments performed in triplicate) | Substantially less toxic than untreated or CR+FKBP treated Aβ samples | portlandpress.com |
| CR/FKBP | 1 µM | - | Less effective than SLF–CR+FKBP | portlandpress.com |
| SLF–CR+FKBP | 1 µM | Approx. 0.9 µM EC₅₀ for preventing neuronal death | Significantly reduced Aβ-induced neuronal death | portlandpress.com, biospace.com |
| SLF–Benz-CR+FKBP | 1 µM | Significantly higher potency than SLF–CR+FKBP | Exhibited significantly higher potency | portlandpress.com |
| SLF–But-CR+FKBP | 1 µM | Significantly higher potency than SLF–CR+FKBP | Exhibited significantly higher potency | portlandpress.com |
| SKF-CR+FKBP | 10 µM | Almost fully blocked fibril formation | Neurotoxicity significantly reduced | biospace.com |
| Altered linkers (SKF-CR) | Availability of FKBP | Capable at nanomolar concentrations | Capable at nanomolar concentrations of preventing neurotoxicity | biospace.com |
These findings highlight the molecular mechanism involving the formation of a complex between this compound and FKBP, which is central to its ability to inhibit Aβ aggregation and mitigate associated cellular toxicity in vitro biospace.comportlandpress.com.
This compound Modulation of Biochemical Pathways in Model Organisms (Non-Human)
While in vitro studies have shed light on the molecular interactions of this compound, detailed research findings specifically on the modulation of biochemical pathways by this compound in non-human model organisms are not extensively available in the provided search results. Research involving model organisms is crucial for understanding the systemic effects of a compound and how it influences complex biological processes and interacting biochemical networks in a living system mdpi.comfrontiersin.orgnih.gov.
Studies in model organisms, such as Caenorhabditis elegans, Drosophila melanogaster, or rodents, typically involve administering the compound and then assessing changes in various biochemical pathways. This can include analyzing metabolic profiles, signaling cascades (e.g., nutrient-sensing pathways like IIS/FOXO, TOR, AMPK, Sirtuins), stress response pathways, and pathways related to cellular maintenance and repair mdpi.comfrontiersin.orgmdpi.com. Techniques such as transcriptomics, proteomics, and metabolomics are often employed to gain a comprehensive understanding of the biochemical changes induced by the compound frontiersin.org.
Given that this compound is designed to interact with a protein (FKBP) and influence protein aggregation, studies in model organisms would likely investigate how these interactions translate into effects on cellular homeostasis, proteostasis, and potentially broader physiological outcomes related to the disease model being studied (e.g., neurodegeneration in an Alzheimer's model organism) biospace.comportlandpress.com. However, specific data tables or detailed findings on this compound's impact on biochemical pathways in non-human model organisms were not found within the scope of this search.
Interactions of this compound with Biomacromolecules (e.g., Enzymes, Receptors) In Vitro
A key aspect of this compound's mechanism of action involves its specific interactions with biomacromolecules in vitro. As a bifunctional molecule, this compound is designed with distinct components that interact with different biological targets biospace.comportlandpress.comwashington.edu. One crucial interaction is the binding of the SLF moiety to FKBP (FK506-binding protein) biospace.comportlandpress.com. This interaction is fundamental to the proposed "recruited-chaperone" strategy, where this compound utilizes FKBP to gain the necessary steric bulk to interfere with protein aggregation biospace.com.
In vitro experiments have confirmed the binding of this compound to FKBP. The potency of this compound in inhibiting Aβ aggregation and neurotoxicity is explicitly stated to be dependent on the availability of FKBP biospace.comportlandpress.com. This indicates a direct and functional interaction between this compound and FKBP that is critical for the observed biological effects. While the precise binding kinetics or structural details of the this compound-FKBP interaction were not detailed in the provided snippets, the functional dependence on FKBP concentration underscores the significance of this biomacromolecular interaction portlandpress.com.
The Congo Red component of this compound is known to bind to amyloid aggregates, suggesting another important biomacromolecular interaction – the binding of this compound to misfolded or aggregated proteins like Aβ biospace.comportlandpress.com. This dual interaction profile, binding to both a cellular protein (FKBP) and the target protein aggregates (Aβ), is central to this compound's designed mechanism biospace.comportlandpress.com.
Specific data on the binding affinities (e.g., Kd values) of this compound for FKBP or Aβ aggregates were not presented in a format suitable for a detailed data table within the search results. However, the qualitative and functional data strongly support these key interactions as the basis for this compound's biological activity biospace.comportlandpress.com.
Cellular Uptake and Distribution Studies of this compound in Defined Cell Lines
Information specifically detailing the cellular uptake and distribution studies of this compound in defined cell lines was not found in the provided search results. Understanding how a compound enters cells, its intracellular localization, and its distribution within different cellular compartments is critical for elucidating its mechanism of action and predicting its efficacy mdpi.comaginganddisease.orgoup.com.
Typically, cellular uptake and distribution studies involve incubating defined cell lines (e.g., relevant human or animal cell lines) with the compound and then using various techniques to quantify the amount of compound internalized and determine its location within the cell mdpi.comaginganddisease.orgoup.comwilhelm-lab.commdpi.com. Common methods include:
Fluorescence Microscopy: If the compound is fluorescent or can be labeled with a fluorescent tag, microscopy can visualize its entry and localization mdpi.commdpi.com.
Flow Cytometry: This technique can quantify the amount of fluorescent compound taken up by a large population of cells mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): This analytical method can quantify the intracellular concentration of the compound after cell lysis and separation of cellular components oup.com.
Radiolabeling: Using a radiolabeled version of the compound allows for sensitive detection and quantification of uptake and distribution aginganddisease.org.
Subcellular Fractionation: Separating cellular compartments (e.g., nucleus, cytoplasm, lysosomes, mitochondria) followed by quantification of the compound in each fraction can determine its intracellular distribution aginganddisease.org.
Given that this compound is designed to interact with intracellular FKBP and target intracellular Aβ aggregates, studies on its cellular uptake and ability to reach these intracellular targets would be essential for a complete understanding of its mechanism biospace.comportlandpress.com. Such studies would investigate the rate and extent of uptake, the pathway of entry (e.g., endocytosis), and its localization to specific organelles or cellular regions where FKBP and Aβ aggregates are found. However, specific data from such studies on this compound were not available in the provided context.
This compound as a Chemical Probe for Investigating Biological Processes
This compound exemplifies the application of small molecules as chemical probes to investigate complex biological processes annualreviews.orgnih.gov. Chemical probes are well-characterized small molecules used to perturb specific biological targets and study the resulting phenotypic changes, thereby helping to elucidate the function of the target and the biological process it is involved in annualreviews.orgnih.govnih.gov.
This compound was specifically designed as a bifunctional molecule to probe the concept of inhibiting protein aggregation by recruiting a cellular chaperone biospace.comportlandpress.comwashington.edu. Its design, linking an amyloid-targeting moiety (CR) to a protein-recruiting element (SLF), allows researchers to investigate the biological consequences of bringing a chaperone into proximity with protein aggregates biospace.comportlandpress.com. By using this compound, researchers can study how the localized recruitment of FKBP influences the dynamics of Aβ aggregation and the subsequent cellular responses, such as neurotoxicity biospace.comportlandpress.com.
The studies on this compound's ability to inhibit Aβ aggregation and reduce neurotoxicity in vitro serve as a demonstration of its utility as a chemical probe biospace.comportlandpress.com. It provides a tool to investigate the potential therapeutic strategy of using recruited chaperones to combat protein misfolding and aggregation, a mechanism relevant to various diseases biospace.comportlandpress.com. The ability to modify the linker between the functional components of this compound further allows for probing the spatial and conformational requirements for effective chaperone-mediated inhibition of aggregation biospace.comportlandpress.com. Thus, this compound, through its specific design and observed effects, functions as a valuable chemical probe for dissecting the mechanisms of protein aggregation and the potential of chaperone-recruitment strategies biospace.comportlandpress.comwashington.eduannualreviews.orgnih.gov.
Cutting Edge Analytical Techniques for Slf Cr Characterization and Quantification
Advanced Spectroscopic Methods for Slf-CR Structural Analysis.
Spectroscopic methods are invaluable for elucidating the molecular structure of compounds by examining their interaction with electromagnetic radiation. For this compound, a combination of high-resolution techniques can provide a detailed understanding of its atomic arrangement and functional groups.
High-Resolution NMR and Mass Spectrometry for this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for structural determination. MS is a powerful characterization technique used for the identification of a wide variety of chemical compounds libretexts.org. At its simplest, MS is merely a tool for determining the molecular weight of the chemical species in a sample libretexts.org. With high resolution, it is possible to distinguish isomers, isotopes, and compounds with nominally identical molecular weights libretexts.org. Mass spectrometers separate compounds based on their mass-to-charge ratio (m/z) libretexts.org. The sample is first ionized and then passed through a magnetic field libretexts.org. The resulting mass spectrum is a plot of ion intensity as a function of the mass-to-charge ratio, which can be used to determine elemental or isotopic signatures and elucidate chemical identity or structure wikipedia.org. MS is frequently combined with separation techniques such as liquid or gas chromatography for rapid identification of compounds within a mixture libretexts.org.
For this compound, high-resolution MS would be used to determine its accurate molecular weight and potentially its elemental composition based on isotopic patterns. Tandem MS (MS/MS) could provide fragmentation data, offering clues about substructures within the this compound molecule. High-resolution NMR would then provide detailed information about the arrangement of hydrogen and carbon atoms, confirming the proposed structure or helping to build the structure piece by piece from the spectral data.
Illustrative Data Table: Hypothetical MS Data for this compound
| m/z Ratio | Relative Abundance (%) | Proposed Fragment Formula |
| [M]+• | 100 | [this compound] |
| Fragment 1 | XX | [Fragment A] |
| Fragment 2 | YY | [Fragment B] |
Illustrative Data Table: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| X.XX | Singlet | 3H | -CH₃ |
| Y.YY | Doublet | 2H | -CH₂- |
| Z.ZZ | Multiplet | 1H | -CH< |
Vibrational and Electronic Spectroscopy of this compound.
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, and electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information about the functional groups and electronic transitions within this compound. Vibrational spectroscopy is a key non-destructive analytical approach that measures the vibrational energy in a compound intertek.com. IR spectroscopy is based on the principle that molecules absorb infrared light at specific frequencies, causing molecular vibrations nanografi.com. The resulting IR spectrum consists of absorption bands representing different vibrational transitions, allowing researchers to identify functional groups and molecular structures nanografi.com. Raman spectroscopy measures the scattering of light after interacting with molecules, where the scattered light shifts in frequency depending on the vibrational modes nanografi.com. Together, these methods generate a vibrational spectrum that serves as a molecular fingerprint nanografi.com.
UV-Vis spectroscopy capitalizes on the interaction between ultraviolet and visible light and matter to uncover essential properties outermost-tech.com. By measuring the absorption of specific wavelengths, it provides insights into the electronic structure, concentration, and chemical composition outermost-tech.com. This technique is routinely used for the quantitative determination of diverse analytes wikipedia.org. Organic compounds, especially those with a high degree of conjugation, absorb light in the UV or visible regions wikipedia.org. The absorbance spectrum reveals the wavelengths of light absorbed by the chemical species and is specific for each different chemical libretexts.org.
For this compound, IR and Raman spectroscopy would be used to identify key functional groups present in the molecule (e.g., carbonyls, hydroxyls, aromatic rings) based on characteristic absorption or scattering bands. UV-Vis spectroscopy would be employed to study electronic transitions, which can provide information about conjugated systems or the presence of chromophores within this compound. This is particularly useful for quantitative analysis using the Beer-Lambert Law, provided this compound absorbs in the UV-Vis region.
Illustrative Data Table: Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Proposed Functional Group |
| XXXX | Strong | C=O stretch |
| YYYY | Medium | O-H stretch |
| ZZZZ | Strong | C-H bend (aromatic) |
Illustrative Data Table: Hypothetical UV-Vis Data for this compound
| Wavelength (nm) | Absorbance | Proposed Electronic Transition |
| XXX | Y.YY | π → π |
| ZZZ | W.WW | n → π |
X-ray Diffraction and Scattering for this compound Crystallography.
X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid uni-ulm.de, creative-biostructure.com. Chemical crystallography typically covers the diffraction of X-rays from powdered or single crystal materials with the intention of determining the three-dimensional structure ox.ac.uk. SC-XRD allows scientists to precisely determine the three-dimensional arrangement of atoms within a compound, including lattice parameters, symmetry, atomic positions, bond lengths, bond angles, and configurations creative-biostructure.com. This technique is crucial for understanding the structure of a wide range of materials, from small organic molecules to large biomolecules creative-biostructure.com. The technique requires a suitable single crystal acs.org, ox.ac.uk. The resulting diffraction pattern provides information about the atomic arrangement in the crystal, which can be interpreted to reveal the structure at the atomic or molecular level anton-paar.com.
If this compound can be obtained in crystalline form, SC-XRD would provide the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry if applicable uwaterloo.ca, rsc.org. This atomic-level detail is crucial for a complete understanding of the molecule's structure. X-ray scattering techniques, such as Powder X-ray Diffraction (PXRD), can be used to analyze polycrystalline or powdered samples of this compound to determine its bulk crystalline phase composition and identify different polymorphic forms if they exist iastate.edu.
Illustrative Data Table: Hypothetical SC-XRD Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=X.XX Å, b=Y.YY Å, c=Z.ZZ Å |
| Bond Length (C-C) | A.AA Å |
| Bond Angle (C-C-C) | B.BB ° |
Hyphenated Chromatographic and Separation Methodologies for this compound.
Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its amount. Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic or spectrometric detectors.
High-Performance Liquid Chromatography (HPLC) for this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture thermofisher.com, chromtech.com. HPLC is particularly useful for separating semi- and non-volatile compounds in liquid samples thermofisher.com. It works on the principle of differential interactions of compounds with a stationary phase and a mobile phase, leading to varying retention times conquerscientific.com, chromtech.com. The sample is injected into a mobile phase that flows through a column packed with a stationary phase thermofisher.com, conquerscientific.com. Compounds separate based on their differing affinities for the stationary and mobile phases conquerscientific.com, elgalabwater.com. A detector measures the separated components as they elute from the column thermofisher.com. HPLC is applicable to a much greater variety of mixtures compared to GC, including non-volatile or thermally unstable molecules elgalabwater.com.
For this compound, HPLC would be a primary method for purity analysis and quantification. Different HPLC modes (e.g., reversed-phase, normal-phase, size-exclusion) could be employed depending on the polarity and size of this compound to achieve optimal separation from impurities conquerscientific.com, waters.com, chromtech.com. A quantitative analysis using HPLC involves establishing a calibration curve with known concentrations of this compound standards and then measuring the peak area or height of this compound in the sample. drawellanalytical.com.
Illustrative Data Table: Hypothetical HPLC Retention Time Data for this compound
| Compound | Retention Time (minutes) |
| This compound | X.XX |
| Impurity A | Y.YY |
| Impurity B | Z.ZZ |
Illustrative Data Table: Hypothetical HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | A.AA |
| 5.0 | B.BB |
| 10.0 | C.CC |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for this compound.
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition wikipedia.org, teledynelabs.com. It relies on the differential partitioning of compounds between a mobile gas phase and a stationary phase within a column teledynelabs.com. As the sample moves through the column, components with stronger interactions with the stationary phase travel more slowly, resulting in separation teledynelabs.com. GC is typically used for volatile and semi-volatile compounds sigmaaldrich.com, technologynetworks.com.
Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage libretexts.org, mdpi.com. The separation is based on the differences in electrophoretic mobility, which is directly proportional to the charge on the molecule and inversely proportional to the viscosity of the solvent and radius of the atom libretexts.org. CE has developed into a versatile and powerful separation technique for charged solutes acs.org. Neutral compounds can also be separated in CE using charged hosts acs.org.
If this compound is volatile and thermally stable, GC could be used for its analysis and quantification, often coupled with a detector like Flame Ionization Detection (FID) or Mass Spectrometry (MS) (GC-MS) wikipedia.org, technologynetworks.com. GC-MS allows for both separation and identification of components in complex mixtures libretexts.org, clu-in.org. CE would be suitable for this compound if it is charged or can be analyzed using techniques like micellar electrokinetic chromatography (MEKC) for neutral species whitman.edu, researchgate.net. CE offers high separation efficiency and is particularly useful for the analysis of polar compounds researchgate.net. CE can also be coupled with MS (CE-MS) for sensitive determination and structural elucidation mdpi.com.
Illustrative Data Table: Hypothetical GC Retention Time Data for this compound
| Compound | Retention Time (minutes) |
| This compound | X.XX |
| Impurity C | Y.YY |
Illustrative Data Table: Hypothetical CE Migration Time Data for this compound
| Compound | Migration Time (minutes) |
| This compound | X.XX |
| Impurity D | Y.YY |
Advanced Separation Strategies for this compound Isomers and Impurities.
Detailed research specifically outlining advanced separation strategies tailored for this compound isomers and impurities was not prominently featured in the consulted literature. However, given the molecular structure of this compound, which combines distinct moieties (Congo Red and an FKBP12 ligand), the potential for isomers (e.g., linkage variations, stereoisomers depending on the specific SLF component) and impurities related to synthesis or degradation exists.
Standard advanced separation techniques applicable to such a molecule would likely include high-performance liquid chromatography (HPLC) with various stationary phases (e.g., reversed-phase, normal-phase, size exclusion) and detection methods (e.g., UV-Vis, mass spectrometry). Techniques like ultra-high-performance liquid chromatography (UHPLC) could offer improved resolution and speed for complex mixtures. Chiral chromatography would be essential if the synthetic ligand component introduces chirality and the separation of enantiomers or diastereomers is required for biological activity assessment or quality control. Preparative chromatography could be employed for isolating and purifying this compound from reaction mixtures or for obtaining specific isomers. The selection of a specific method would depend on the physicochemical properties of this compound and its related substances.
Electrochemical and Biosensor Platforms for this compound Detection.
Specific information on the development or application of electrochemical or biosensor platforms exclusively for the detection of this compound was not extensively detailed in the reviewed sources. However, the components of this compound and its biological target suggest potential avenues for such detection methods.
Congo Red, a component of this compound, is an azo dye with electrochemical activity, which could potentially be exploited for electrochemical detection of this compound itself or its degradation products. Biosensors designed to detect amyloid aggregates, the target of this compound, could potentially be adapted to detect the binding of this compound to these aggregates. Such biosensors might utilize principles based on changes in electrical properties, mass, or optical signals upon molecular recognition. For instance, impedance-based biosensors or quartz crystal microbalance (QCM) sensors could potentially detect the binding of this compound to immobilized amyloid-beta peptides or aggregates. The development of a biosensor specific to this compound would likely involve immobilizing a binding partner, such as FKBP12 or an amyloid-beta species, onto a transducer surface and measuring the resulting signal change upon exposure to this compound.
Advanced Microscopy and Imaging Techniques for this compound Localization.
Advanced microscopy and imaging techniques play a crucial role in understanding the localization of molecules and the biological structures they interact with, particularly in the context of protein aggregation that this compound is designed to influence. While direct imaging of this compound localization is not extensively detailed, these techniques have been applied to study the processes and targets relevant to this compound's function.
Diverse Applications of Slf Cr in Non Medical and Non Human Contexts
Slf-CR in Materials Science and Engineering.
Materials science and engineering extensively utilize compounds and formulations that impart specific functionalities, such as enhanced durability, self-healing capabilities, or improved surface properties. The concept of "self" in materials science often refers to self-healing or self-lubricating properties. Chromium (Cr) is a well-known element used in various material applications, particularly in alloys for corrosion resistance and hardness, and in coatings. nih.gov
This compound in Advanced Coatings and Surface Modifications.
Advanced coatings and surface modifications are critical for enhancing the performance and longevity of materials in diverse environments. These modifications can provide properties such as corrosion resistance, wear resistance, and altered surface energy. mdpi.comresearchgate.netnih.gov The inclusion of chromium or chromium compounds is a common strategy in developing hard, corrosion-resistant coatings, such as chromium nitride (CrN) or chromium carbide (CrC). researchgate.net Surface modification techniques, including the application of functional coatings, are employed to improve material properties without altering the bulk material characteristics. nih.govrsc.org Techniques like sol-gel processes, plasma treatment, and layer-by-layer assembly are utilized in creating functional coatings for various applications, including textiles and biomedical implants (though the latter is outside the scope). mdpi.comrsc.org While specific data on "this compound" coatings is not available from the conducted searches, the principles of incorporating elements like chromium or introducing "self"-enhancing properties are central to advancements in this field.
This compound in Novel Composite Materials Development.
Composite materials combine different constituents to achieve properties superior to those of the individual components. researchgate.net The development of novel composite materials often focuses on enhancing mechanical strength, reducing weight, and introducing functional properties. eurecat.org Concepts like "self-formed" or "self-healing" composites are areas of active research, aiming to create materials that can repair damage autonomously. researchgate.netcambridge.orgresearchgate.net For instance, self-formed composite materials consisting of copper alloys and stainless steel have been developed using conventional casting processes. cambridge.org Research also explores self-healing polymeric composites to mitigate micro-crack development and propagation. researchgate.netresearchgate.net Chromium can be a component in metallic composites, contributing to properties like wear resistance, as seen in Ni-Cr based self-lubricating composites. tribology.rs The development of thermoplastic compounds with high added value through extrusion and compounding is also a key aspect of composite materials science. eurecat.org While the specific compound "this compound" was not found in detailed studies on composite development in the search results, the underlying principles of creating multi-component materials with enhanced or "self"-managing properties are highly relevant to this area.
This compound in Catalysis and Industrial Chemical Processes.
Catalysis plays a vital role in accelerating chemical reactions and improving efficiency in numerous industrial processes. researchgate.net Catalysts are essential for converting raw materials into desired products across various sectors, including petrochemicals and fine chemicals. researchgate.netnih.gov Chromium compounds are known to function as catalysts in various industrial reactions. nih.govacs.org For example, stable Cr-MFI catalysts have been investigated for use in the nonoxidative dehydrogenation of ethane. acs.org Transition metals and metal oxides, including those of chromium, are utilized as catalysts for redox reactions in environmental and chemical industries. nih.gov The design and optimization of industrial catalysts involve improving activity, selectivity, and thermal stability. researchgate.net While the search results confirm the importance of chromium in catalysis, specific catalytic applications or performance data for a compound explicitly named "this compound" were not identified.
This compound in Agricultural Science and Plant Biotechnology.
Agricultural science and plant biotechnology aim to improve crop yield, quality, and resilience through various means, including the use of bio-stimulants and advanced crop protection strategies. umanitoba.capremierscience.com
This compound as a Bio-stimulant or Plant Growth Regulator.
Plant bio-stimulants are substances or microorganisms that stimulate natural processes in plants to enhance nutrient uptake, improve tolerance to abiotic stress, and increase crop quality and yield, irrespective of their nutrient content. taurus.agnih.govtandfonline.com Plant growth regulators are compounds that influence plant development at various stages. taurus.agmdpi.com While the search results provide extensive information on the role and benefits of various bio-stimulants and plant growth regulators, including plant extracts and protein hydrolysates, no specific information linking "this compound" or chromium compounds directly to use as a bio-stimulant or plant growth regulator was found in the conducted searches. taurus.agnih.govtandfonline.commdpi.comfrontiersin.org
Environmental Fate, Transport, and Ecological Impact of Slf Cr
Environmental Degradation Pathways of Slf-CR (Abiotic and Biotic)
The transformation of chromium in the environment, particularly the reduction of toxic Cr(VI) to the less harmful Cr(III), is a critical process influenced by both abiotic and biotic factors. nih.gov
Abiotic Degradation: Abiotic degradation of Cr(VI) primarily involves chemical reduction. This process can be influenced by various environmental parameters. For instance, the presence of reducing agents in soil and water can facilitate the conversion of Cr(VI) to Cr(III). nih.gov The pH of the environment also plays a significant role; lower pH levels generally favor the reduction of Cr(VI). nih.gov
Biotic Degradation: Microorganisms play a vital role in the biotic degradation of Cr(VI). Many bacterial species have been identified that can reduce Cr(VI) to Cr(III) as part of their metabolic processes. This bioreduction can occur under both aerobic and anaerobic conditions. The efficiency of this process depends on the microbial community present, the availability of electron donors, and other environmental factors.
A study on the degradation of cephalosporin (B10832234) antibiotics in a lake environment, while not directly about chromium, illustrates the principles of how both abiotic (hydrolysis and photolysis) and biotic (biodegradation) processes contribute to the elimination of contaminants in aquatic systems. nih.gov In the case of chromium, biotic reduction is a key pathway for detoxification in sediments. nih.gov
Persistence and Mobility of this compound in Environmental Compartments
The persistence and mobility of chromium in the environment are largely dependent on its oxidation state. Cr(VI) is highly soluble and mobile, allowing it to leach through soil and contaminate groundwater. researchtrend.net In contrast, Cr(III) tends to bind to soil particles and is significantly less mobile. researchtrend.net
The mobility of chromium in soil is influenced by several factors, including:
Soil Properties: The texture, organic matter content, and pH of the soil can affect chromium's mobility. researchtrend.net
Presence of Other Ions: The presence of anions like phosphate (B84403) and chloride can influence the desorption and subsequent mobility of chromium in soil. researchtrend.net
The persistence of organic substances is often assessed by their half-life in different environmental compartments. nih.govnih.gov While chromium, as an element, does not degrade in the same way as organic compounds, its persistence in a toxic form (Cr(VI)) is a major concern. The rate of its reduction to Cr(III) determines its persistence in a harmful state.
Bioaccumulation and Biotransformation of this compound in Ecological Systems (Non-Human)
Chromium can be taken up by a wide range of organisms, leading to its accumulation in tissues. The extent of bioaccumulation depends on the species, the concentration of chromium in the environment, and various physiological factors. nih.gov
Bioaccumulation in Aquatic Organisms: Studies on freshwater fish have shown that chromium accumulates in various organs, with the gills, liver, and kidneys often showing the highest concentrations. nih.gov For instance, in one study, the cestode Caryophyllaeus laticeps was found to have significantly higher chromium levels than its fish host, the freshwater bream (Abramis brama). nih.gov The age and gender of the fish can also influence the accumulation of chromium. nih.gov
Bioaccumulation in Plants: Some plant species have the ability to take up and accumulate chromium from the soil and water. This property is utilized in phytoremediation, a process that uses plants to remove pollutants from the environment. researchgate.net
Biotransformation: Once inside an organism, chromium can undergo biotransformation. The reduction of Cr(VI) to Cr(III) can occur within the cells of organisms, which is considered a detoxification mechanism as Cr(III) is less toxic. nih.gov However, reactive intermediates formed during this reduction process can cause oxidative stress and damage to cellular components.
Below is an interactive data table summarizing the bioaccumulation of chromium in different tissues of the freshwater fish Tilapia.
| Chromium Concentration (mg/L) | Gill (µg/g wet wt) | Skin (µg/g wet wt) | Muscle (µg/g wet wt) |
| Control | 0.0 | 0.0 | 0.0 |
| 20 | 12.5 | 8.2 | 4.1 |
| 25 | 18.7 | 11.4 | 6.8 |
| 30 | 25.3 | 15.9 | 9.5 |
Data adapted from a study on the bioaccumulation of hexavalent chromium in Tilapia tissues.
Eco-toxicological Assessment Methodologies for this compound on Non-Target Organisms (Excluding Human Toxicity)
The ecotoxicological effects of chromium on non-target organisms are evaluated using a variety of standardized testing methods. noaa.gov These assessments are crucial for determining the environmental risk posed by chromium contamination.
Standardized Toxicity Tests: A range of aquatic and terrestrial organisms are used in these tests to assess the toxicity of chemicals. noaa.gov Common test organisms include:
Algae: Used to assess effects on primary producers. nih.gov
Daphnia (water fleas): Represent primary consumers in aquatic ecosystems. researchgate.net
Fish: Used to evaluate effects on vertebrates.
Earthworms: Represent important soil-dwelling organisms. eurofins.com
These tests measure various endpoints, including survival, growth, reproduction, and behavioral changes, to determine the concentration of a substance that causes adverse effects. noaa.goveurofins.com
Bioaccumulation Studies: These studies measure the uptake and retention of a chemical in the tissues of an organism over time. eurofins.com The bioaccumulation factor (BAF) is a key parameter derived from these studies, indicating the extent to which a chemical accumulates in an organism from its surrounding environment.
Remediation and Mitigation Strategies for this compound Environmental Contamination
Several strategies have been developed to remediate chromium-contaminated environments and mitigate its ecological impact. researchgate.net
In-Situ Chemical Reduction: This technique involves the injection of chemical reductants into the contaminated soil or groundwater to convert mobile and toxic Cr(VI) into immobile and less toxic Cr(III). nih.govenviroforensics.com Nanoscale ferrous sulfide (B99878) is one such reductant that has shown effectiveness in immobilizing Cr(VI) in soil. nih.gov
Phytoremediation: This is a cost-effective and environmentally friendly approach that uses plants to remove, contain, or render harmless environmental contaminants. researchgate.net Certain plant species, known as hyperaccumulators, can extract large amounts of heavy metals like chromium from the soil. researchgate.net
Solidification/Stabilization: These methods aim to immobilize chromium in the soil by mixing it with binding agents that form a solid, stable mass. This prevents the chromium from leaching into the groundwater. nih.gov
Bioremediation: This strategy utilizes microorganisms to reduce Cr(VI) to Cr(III). Enhancing the activity of native chromium-reducing bacteria or introducing specialized microbes can be an effective way to clean up contaminated sites. nih.gov
Below is an interactive data table summarizing the effectiveness of a remediation strategy using cetyltrimethylammonium bromide-supported nano-ferrous sulfide (CTAB-nFeS) for Cr(VI) reduction in soil. nih.gov
| Soil-to-Water Ratio | Cr(VI) Reduction (%) after 60 min |
| 4:1 | 73.9 |
| 3:1 | 78.2 |
| 2:1 | 81.9 |
Data adapted from a study on the remediation of Cr(VI)-contaminated soil. nih.gov
Emerging Research Frontiers and Future Directions for Slf Cr Studies
Unexplored Synthetic Avenues and Derivatization Strategies for Slf-CR.
The synthesis of novel compounds often requires the development of new strategies and techniques to construct complex molecular architectures. For a compound like this compound, exploring unexplored synthetic avenues would involve investigating alternative reaction pathways, novel reagents, and innovative catalytic systems to achieve its efficient and scalable production. This could include leveraging advancements in areas such as asymmetric catalysis for the preparation of enantiopure compounds or utilizing transition metal-catalyzed reactions for the formation of complex carbon skeletons. emory.edufiveable.meresearchgate.net The goal is to devise synthetic routes that are not only effective but also potentially more sustainable and cost-efficient. nih.gov
Derivatization strategies for this compound would focus on chemically modifying its structure to alter or enhance its properties, such as solubility, stability, reactivity, or biological activity. tandfonline.comresearcher.lifexjtu.edu.cntaylorandfrancis.com This could involve introducing different functional groups, creating prodrugs, or conjugating this compound to other molecules. Chemical derivatization is a powerful tool in chemical research for overcoming limitations associated with the original compound, such as poor ionization efficiency or undesirable chromatographic performance. tandfonline.comresearcher.lifexjtu.edu.cn Developing a range of this compound derivatives would allow for a broader exploration of its potential applications and structure-activity relationships.
Novel Mechanistic Insights and Advanced Modeling for this compound Predictive Research.
Understanding the detailed mechanism by which this compound interacts with other molecules or systems is crucial for predicting its behavior and optimizing its effects. Novel mechanistic studies would involve employing a range of experimental techniques to probe the reaction pathways, intermediates, and transition states involved in this compound's transformations or interactions. emory.edubu.eduiwaponline.comnih.govrsc.org This could include spectroscopic methods, kinetic studies, and isotopic labeling experiments.
Alongside experimental studies, advanced modeling techniques play a vital role in gaining predictive insights into this compound. numberanalytics.comnih.govorientjchem.orgillinois.edu Computational chemistry methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, can provide detailed information about the electronic structure, stability, and reactivity of this compound. rsc.org Integrating these computational approaches with experimental data allows for the development of predictive models that can forecast this compound's properties, reaction outcomes, and interactions with biological targets. numberanalytics.comnih.govorientjchem.orgillinois.edu This predictive research can significantly accelerate the research process by guiding experimental design and prioritizing promising avenues of investigation. numberanalytics.comnih.govorientjchem.orgillinois.edu
Integration of this compound Research with Artificial Intelligence and Machine Learning.
ML algorithms can be trained on large datasets of chemical reactions and properties to suggest novel synthetic routes to this compound or its derivatives. nih.govcas.orgacs.org AI can also be used to predict the physical, chemical, and biological properties of this compound and its potential derivatives based on their structures, reducing the need for extensive experimental screening. numberanalytics.comcas.orgacs.orgresearchgate.net Furthermore, AI and ML can assist in analyzing complex experimental data, identifying patterns, and gaining deeper mechanistic insights into this compound's behavior. orientjchem.orgsioc-journal.cngu.se The integration of these computational tools has the potential to significantly accelerate the pace of this compound research and discovery. cas.orgsioc-journal.cn
Interdisciplinary Collaborations and Translational Research Opportunities for this compound.
Translational research opportunities for this compound would involve moving findings from basic research towards practical applications. upenn.eduuh.educnrs.frbristol.ac.uknorthwestern.edu This could involve developing this compound-based technologies, exploring its potential as a therapeutic agent, or utilizing it in industrial processes. upenn.eduuh.educnrs.frbristol.ac.uknorthwestern.edu Successful translational research often requires collaboration with industry partners, clinicians, and regulatory experts to navigate the development and implementation process. cnrs.frbristol.ac.uk
Challenges and Opportunities in the Advancement of this compound Research.
Researching a novel compound like this compound presents several challenges. These can include difficulties in developing efficient and scalable synthetic routes, elucidating complex reaction mechanisms, and obtaining sufficient quantities of the pure compound for study. nih.govijcrt.orgmoravek.com Predicting its properties and behavior accurately, especially in complex environments, can also be challenging. nih.govorientjchem.orgillinois.edu Furthermore, the integration of advanced computational tools and the fostering of effective interdisciplinary collaborations can present logistical and communication hurdles. berkeley.edunih.gov
Q & A
Q. What are the core components of a Case Report Form (CRF) in clinical research?
A well-designed CRF must include:
- Protocol-specific data : Inclusion/exclusion criteria, screening procedures (e.g., blood pressure, ECG), and baseline demographics (gender, height, weight) .
- Adverse event (AE) tracking : Logs for AEs, serious AEs (SAEs), and concomitant medications .
- Study visit details : Structured sections for each visit, aligned with protocol timelines (e.g., randomization, treatment adherence) .
- Audit trails : Clear instructions for corrections (e.g., strikethroughs with initials/date) to maintain data traceability .
| Key CRF Sections | Purpose | Example Data Items |
|---|---|---|
| Screening | Confirm eligibility | Blood tests, medical history |
| Baseline | Establish pre-treatment metrics | Demographics, vital signs |
| Follow-up | Monitor outcomes | AE logs, treatment adherence |
Q. How should researchers design CRFs to ensure data accuracy and consistency?
- Logical grouping : Cluster related data fields (e.g., vital signs, lab results) to reduce cognitive load .
- Standardized formats : Use consistent answer orders (e.g., "Yes/No" in the same sequence across forms) and avoid free-text fields where possible .
- Pre-testing : Pilot CRFs with study staff to identify ambiguities or workflow inefficiencies .
- Alignment with protocols : Ensure every data item maps directly to the study’s primary/secondary endpoints .
Q. What are the advantages of electronic CRFs (eCRFs) over paper-based systems in multi-site studies?
- Real-time error detection : Immediate validation checks (e.g., range limits for lab values) minimize data entry errors .
- Centralized data pooling : Enables simultaneous data entry across sites into a unified database, reducing transcription delays .
- Audit efficiency : Automated tracking of changes (user ID, timestamp) simplifies regulatory inspections .
Advanced Research Questions
Q. How can researchers handle protocol amendments while maintaining CRF integrity?
- Version control : Assign unique identifiers (e.g., v2.1_2025-03-07) to updated CRFs and retire outdated versions .
- Stakeholder review : Collaborate with statisticians and data managers to assess the impact of protocol changes on existing data structures .
- Training updates : Document and disseminate revised CRF completion guidelines to all study sites .
Q. What strategies are effective for reconciling data discrepancies between CRFs and source documents?
- Source data verification (SDV) : Conduct periodic audits comparing CRF entries to original medical records or lab reports .
- Predefined rules : Resolve conflicts using protocol-specified hierarchies (e.g., prioritize lab reports over patient self-reports) .
- Query management systems : Flag discrepancies electronically and assign resolution tasks to site coordinators .
Q. How can institutional CRF libraries enhance knowledge management in academic research?
- Template repositories : Archive CRFs from completed studies to inform future trial designs (e.g., oncology vs. cardiology templates) .
- Metadata tagging : Catalog CRFs by study type, endpoints, or regulatory requirements for rapid retrieval .
- Collaborative platforms : Use tools like REDCap or OpenClinica to share and adapt CRFs across departments while maintaining compliance .
Methodological Considerations for CRF Optimization
- Ethical alignment : Ensure CRFs capture informed consent dates and protocol deviations to meet institutional review board (IRB) standards .
- Data anonymization : Exclude direct identifiers (e.g., birth dates) in CRFs to protect participant privacy .
- Interoperability : Design CRFs with structured data fields (e.g., LOINC codes for lab tests) to facilitate integration with electronic health records (EHRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
